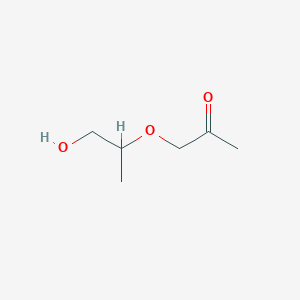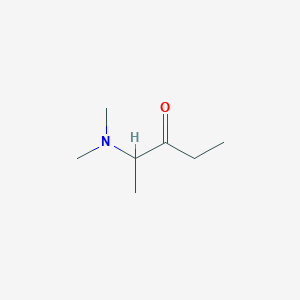
5-Bromo-3-nitro-pyridin-2-yl)-cyclobutyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-nitro-pyridin-2-yl)-cyclobutyl-amine: is a chemical compound with the molecular formula C10H12BrN3O2 and a molecular weight of 286.13 g/mol It is characterized by the presence of a bromine atom at the 5th position, a nitro group at the 3rd position, and a cyclobutyl amine group attached to the 2nd position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-nitro-pyridin-2-yl)-cyclobutyl-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-3-nitro-pyridin-2-yl)-cyclobutyl-amine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in substitution reactions where the bromine atom is replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-Bromo-3-amino-pyridin-2-yl)-cyclobutyl-amine .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Bromo-3-nitro-pyridin-2-yl)-cyclobutyl-amine is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound may be used to study the effects of brominated and nitro-substituted pyridine derivatives on biological systems. It can also be used as a probe to investigate specific biochemical pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of advanced materials and coatings .
Wirkmechanismus
The mechanism of action of 5-Bromo-3-nitro-pyridin-2-yl)-cyclobutyl-amine involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects by modulating the activity of enzymes or receptors involved in key biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-3-nitro-pyridin-2-yl)-cyclopentyl-amine
- 5-Bromo-3-nitro-pyridin-2-yl)-isopropyl-amine
- 5-Bromo-3-nitro-pyridin-2-yl)-propyl-amine
- 5-Bromo-3-nitro-pyridin-2-yl)-ethyl-amine
- 5-Bromo-3-nitro-pyridin-2-yl)-methyl-amine
Comparison: Compared to these similar compounds, 5-Bromo-3-nitro-pyridin-2-yl)-cyclobutyl-amine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
947534-30-7 |
|---|---|
Molekularformel |
C9H10BrN3O2 |
Molekulargewicht |
272.10 g/mol |
IUPAC-Name |
5-bromo-N-cyclobutyl-3-nitropyridin-2-amine |
InChI |
InChI=1S/C9H10BrN3O2/c10-6-4-8(13(14)15)9(11-5-6)12-7-2-1-3-7/h4-5,7H,1-3H2,(H,11,12) |
InChI-Schlüssel |
BTRLHRIMRXFTDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)NC2=C(C=C(C=N2)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3-[2-(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-2-oxoethyl]phenyl]boronic acid](/img/structure/B13793436.png)

![1,1'-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine](/img/structure/B13793446.png)

![Benzothiazole, 2-[(2-propynyloxy)methyl]-](/img/structure/B13793450.png)



![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13793481.png)


